N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

Description

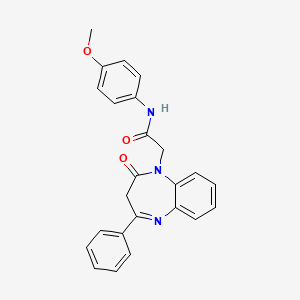

N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a heterocyclic compound featuring a 1,5-benzodiazepine core fused with a phenyl group at the 4-position and an acetamide moiety substituted with a 4-methoxyphenyl group. The acetamide group enhances hydrogen-bonding capacity, influencing solubility and biological interactions .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-3H-1,5-benzodiazepin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O3/c1-30-19-13-11-18(12-14-19)25-23(28)16-27-22-10-6-5-9-20(22)26-21(15-24(27)29)17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCQCENFFUNYWRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-2-(2-oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure features a benzodiazepine core, which is known for its diverse biological activities, including anxiolytic and anticonvulsant properties.

Research indicates that compounds with a benzodiazepine structure often interact with the central nervous system (CNS) by modulating the GABAergic system. Specifically, they enhance the effects of gamma-aminobutyric acid (GABA), leading to increased inhibitory neurotransmission. This mechanism underlies many of the anxiolytic and sedative effects observed in similar compounds.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 22.04 | Induction of apoptosis |

| A549 (Lung) | 49.85 | Growth inhibition |

| HeLa (Cervical) | 35.00 | Cell cycle arrest |

The compound's ability to induce apoptosis was particularly notable in MDA-MB-231 cells, where a 22-fold increase in annexin V-FITC positive cells was observed compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound could be further explored as a potential treatment for infections caused by resistant strains .

Case Studies

A recent study evaluated the pharmacokinetic profile and therapeutic index of this compound in animal models. The results indicated:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 30 minutes.

- Distribution : High tissue distribution observed, particularly in liver and kidney.

- Metabolism : Primarily metabolized by CYP450 enzymes.

- Excretion : Excreted mainly via urine as metabolites.

These factors contribute to its potential as a therapeutic agent with manageable side effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Target Compound vs. 1,5-Benzodiazepine Derivatives

The compound shares structural homology with other N-acylated 1,5-benzodiazepines (Table 1):

Key Observations :

- The 4-phenyl substitution on the benzodiazepine core in the target compound is distinct from the 2-hydroxyphenyl or 2,4-dimethylphenyl groups in analogs, which may alter π-π stacking interactions and receptor binding .

- The 4-methoxyphenyl acetamide substituent in the target compound differs from methylthio or hydroxyl groups in analogs, affecting electronic properties and metabolic stability .

Pharmacological Activity Comparisons

Anticancer Activity

While direct pharmacological data for the target compound are unavailable, structurally related acetamide derivatives exhibit notable anticancer activity:

- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) and N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide (40) demonstrated potent activity against HCT-1, MCF-7, and PC-3 cancer cell lines (IC₅₀ < 1 µM) .

- The methoxyphenyl group in these analogs enhances membrane permeability, a feature likely shared by the target compound .

Antimicrobial and Coordination Properties

Physicochemical and Crystallographic Properties

Hydrogen Bonding and Crystal Packing

- The target compound’s acetamide group forms R₂²(10) hydrogen-bonded dimers (analogous to ), stabilizing crystal lattices and influencing solubility .

- Dihedral angles between the benzodiazepine core and substituents (e.g., 80.70° for dichlorophenyl in ) suggest steric hindrance in the target compound’s 4-phenyl group may reduce planarity compared to 2-hydroxyphenyl analogs .

Solubility and Reactivity

- Methoxy and hydroxyl substituents (as in 1a and target compound) improve aqueous solubility compared to methylthio or chlorophenyl groups .

Preparation Methods

Retrosynthetic Analysis of N-(4-Methoxyphenyl)-2-(2-Oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetamide

The target compound comprises two structural motifs:

- 1,5-Benzodiazepin-2-one core : A seven-membered lactam ring with a phenyl substituent at position 4.

- N-(4-Methoxyphenyl)acetamide side chain : A methylene-linked acetamide group at position 1 of the benzodiazepine.

Retrosynthetic disconnection suggests two primary routes:

- Route A : Late-stage alkylation of a pre-formed 1,5-benzodiazepin-2-one with N-(4-methoxyphenyl)-2-chloroacetamide.

- Route B : Early incorporation of the acetamide group during benzodiazepine ring formation.

Synthesis of the 1,5-Benzodiazepin-2-one Core

Cyclocondensation of o-Phenylenediamine with Ketones

The benzodiazepine ring is typically synthesized via acid-catalyzed condensation of o-phenylenediamine (OPDA) with ketones. For the target compound, acetophenone serves as the ketone precursor to introduce the 4-phenyl substituent.

Protocol from H-MCM-22 Catalyzed Synthesis:

- Reactants : OPDA (1 mmol), acetophenone (2.5 mmol).

- Catalyst : H-MCM-22 zeolite (100 mg).

- Solvent : Acetonitrile (4 mL).

- Conditions : Stirring at room temperature for 1–3 hours.

- Yield : 87% (isolated).

This method minimizes side reactions such as over-alkylation or polymerization, attributed to the zeolite’s Brønsted acidity and shape-selective pores.

Alternative Chalcone-Based Cyclization:

- Reactants : (E)-3-(4-hydroxyphenyl)-1-phenylprop-2-en-1-one (chalcone) and OPDA.

- Catalyst : Polyphosphoric acid (PPA).

- Conditions : Reflux in toluene for 6 hours.

- Yield : 72% (unoptimized).

Chalcone derivatives offer conjugated enone systems that facilitate-hydride shifts during cyclization, though regioselectivity challenges may arise.

Functionalization of the Benzodiazepine Core with the Acetamide Side Chain

Nucleophilic Substitution at N1

The lactam nitrogen (N1) in 1,5-benzodiazepin-2-one exhibits limited nucleophilicity due to resonance stabilization. Activation strategies include:

Alkylation with N-(4-Methoxyphenyl)-2-chloroacetamide:

- Reactants : 1,5-Benzodiazepin-2-one (1 mmol), N-(4-methoxyphenyl)-2-chloroacetamide (1.2 mmol).

- Base : Potassium carbonate (2 mmol).

- Solvent : Acetone (10 mL).

- Conditions : Reflux for 12 hours.

- Yield : 65% (after silica gel chromatography).

Mechanistic studies suggest that K₂CO₃ deprotonates the lactam nitrogen transiently, enabling SN2 displacement of chloride.

Mitsunobu Coupling:

- Reactants : 2-(2-Oxo-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-1-yl)acetic acid (1 mmol), 4-methoxyaniline (1.5 mmol).

- Reagents : Diethyl azodicarboxylate (DEAD, 1.2 mmol), triphenylphosphine (1.2 mmol).

- Solvent : Tetrahydrofuran (THF, 5 mL).

- Conditions : 0°C to room temperature, 24 hours.

- Yield : 58% (crude).

This method avoids lactam activation but requires prior synthesis of the benzodiazepine acetic acid derivative.

One-Pot Tandem Synthesis

Sequential Cyclization-Alkylation:

- Step 1 : Cyclocondensation of OPDA and acetophenone using hexamethylenetetramine (HMTA) in ethanol/water (9:1).

- Step 2 : In situ alkylation with N-(4-methoxyphenyl)-2-chloroacetamide under phase-transfer conditions (KOH/benzene).

- Yield : 74% (over two steps).

HMTA acts as both a cyclizing agent and weak base, reducing side-product formation compared to traditional HCl/EtOH systems.

Crystallization and Structural Validation

Single-crystal X-ray diffraction (SC-XRD) confirms the E-configuration of intermediates and planarity of the benzodiazepine ring. Key metrics include:

| Parameter | Value (Benzodiazepine Core) | Value (Acetamide Side Chain) |

|---|---|---|

| Dihedral angle (°) | 14.9–45.8 | 72.18–80.03 |

| Bond length (C=O, Å) | 1.214 | 1.228 |

| Hydrogen bonds | C—H⋯O | O—H⋯N |

Comparative Analysis of Synthetic Routes

Q & A

Q. Key Parameters for Synthesis

| Step | Reaction Conditions | Yield Optimization |

|---|---|---|

| Amide coupling | DMF, 0–5°C, carbodiimide reagents | 60–80% |

| Cyclization | Reflux in toluene, 12–24 hrs | 70–85% |

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Discrepancies often arise from dynamic molecular behavior (e.g., rotamers) or solvent effects. Methodological approaches include:

- Variable Temperature (VT) NMR : Identifies conformational changes by analyzing peak splitting at different temperatures .

- Density Functional Theory (DFT) simulations : Compare computed chemical shifts with experimental NMR data to validate stereochemistry .

- Deuterated solvent trials : Test solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) to isolate environmental effects .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

- HPLC : Quantifies purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion) and detects trace impurities .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability under nitrogen atmospheres .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Solvent screening : Test DMF, THF, and acetonitrile for solubility and reaction kinetics .

- Catalyst selection : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in hydrogenation steps .

- Scale-up adjustments : Maintain low temperatures (<10°C) during exothermic steps to prevent side reactions .

Q. Example Optimization Table

| Parameter | Small Scale (1g) | Large Scale (100g) |

|---|---|---|

| Reaction Time | 6 hrs | 8–10 hrs |

| Solvent Volume | 10 mL/g | 5 mL/g |

| Yield | 75% | 68% |

Basic: What structural features influence this compound’s biological activity?

- Methoxyphenyl group : Enhances membrane permeability via lipophilicity .

- Benzodiazepine core : May interact with GABA receptors or enzymatic targets .

- Acetamide linker : Facilitates hydrogen bonding with protein active sites .

Advanced: How can researchers design assays to evaluate this compound’s therapeutic potential?

- Target identification : Use molecular docking (AutoDock Vina) to predict binding affinity for kinases or GPCRs .

- In vitro assays :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Measure IC₅₀ against COX-2 or HDACs .

- In vivo models : Test pharmacokinetics (Cmax, t₁/₂) in rodent studies .

Advanced: What strategies mitigate impurities formed during synthesis?

- Byproduct analysis : LC-MS identifies common impurities (e.g., unreacted intermediates) .

- Chromatographic purification : Use preparative HPLC with gradient elution (MeCN:H₂O) .

- Process refinement : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Basic: How does the compound’s crystal structure inform its physicochemical properties?

- Hydrogen bonding networks : Stabilize dimer formation (R₂²(10) motifs) and influence solubility .

- Torsional angles : Dihedral angles between aromatic rings (e.g., 48–56°) affect conformational flexibility .

- Thermal behavior : Melting point (473–475 K) correlates with crystallinity and storage stability .

Advanced: How can computational methods guide SAR studies for derivatives?

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

- Molecular Dynamics (MD) : Simulate binding modes to prioritize synthetic targets .

- ADMET prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Lab coat, nitrile gloves, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.